molecular formula C20H26N2O2 B2958873 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 110080-42-7

1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2958873
CAS No.: 110080-42-7
M. Wt: 326.44
InChI Key: PSCXELSJQDUZAO-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenylpiperazine moiety and a methylphenoxy group attached to a propanol backbone

Scientific Research Applications

1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves a multi-step process:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Attachment of the Methylphenoxy Group: The phenylpiperazine intermediate is then reacted with 4-methylphenol in the presence of a base such as sodium hydride to form the methylphenoxy derivative.

    Formation of the Final Compound: The final step involves the reaction of the methylphenoxy derivative with epichlorohydrin under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methylphenoxy group may contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • 1-(4-Methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(4-isopropylpiperazin-1-yl)propan-2-ol

Uniqueness: 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties. The combination of the methylphenoxy group and the propanol backbone further enhances its chemical stability and potential biological activity.

Properties

IUPAC Name

1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXELSJQDUZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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